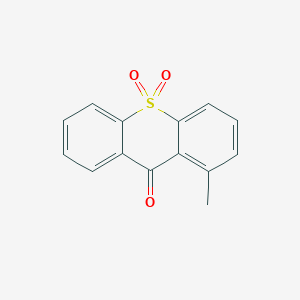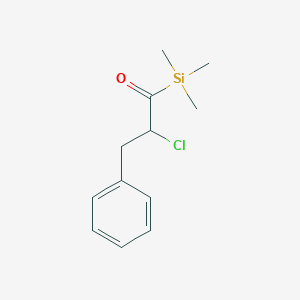
2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid is a compound formed by the combination of 2-cyclopentylpiperidine and 2,2,2-trifluoroacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentylpiperidine involves the cyclization of appropriate precursors under controlled conditions. Trifluoroacetic acid is typically prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The combination of these two compounds can be achieved through a reaction where 2-cyclopentylpiperidine is treated with trifluoroacetic acid under suitable conditions to form the desired product .
Industrial Production Methods
Industrial production of trifluoroacetic acid involves the electrofluorination process, which is a well-established method for producing fluorinated compounds. This process ensures high yields and purity of the product . The production of 2-cyclopentylpiperidine can be achieved through various synthetic routes, including hydrogenation, cyclization, and multicomponent reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: The compound is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its effects are mediated through its ability to form stable complexes with other molecules, influencing their chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoroacetic acid: A related compound with similar chemical properties but different applications.
2-Cyclopentylpiperidine: The parent compound without the trifluoroacetic acid component.
Uniqueness
2-Cyclopentylpiperidine;2,2,2-trifluoroacetic acid is unique due to the combination of the cyclopentylpiperidine moiety with the trifluoroacetic acid group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
61423-13-0 |
|---|---|
Molekularformel |
C12H20F3NO2 |
Molekulargewicht |
267.29 g/mol |
IUPAC-Name |
2-cyclopentylpiperidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H19N.C2HF3O2/c1-2-6-9(5-1)10-7-3-4-8-11-10;3-2(4,5)1(6)7/h9-11H,1-8H2;(H,6,7) |
InChI-Schlüssel |
GMTDIZYUDSLRSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2CCCCN2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


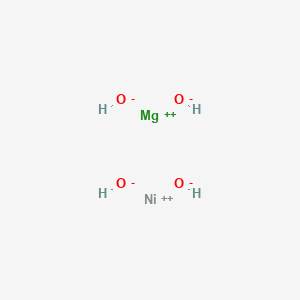
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide](/img/structure/B14584176.png)

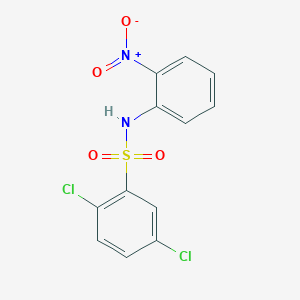
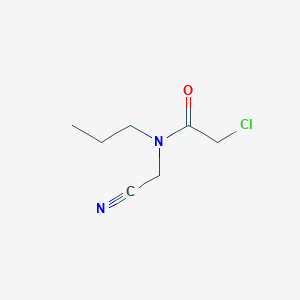
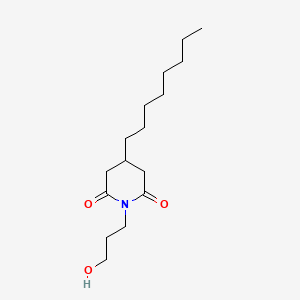
![Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584233.png)
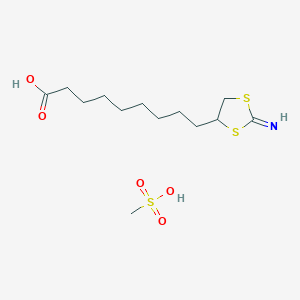

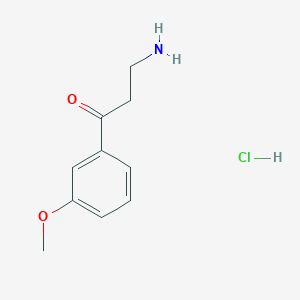
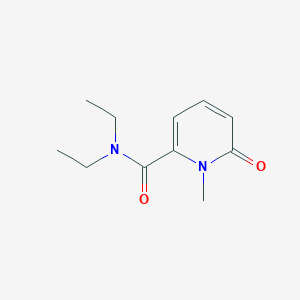
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
